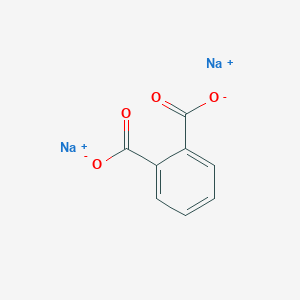

Disodium phthalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

15968-01-1 |

|---|---|

Molecular Formula |

C8H6NaO4 |

Molecular Weight |

189.12 g/mol |

IUPAC Name |

disodium;phthalate |

InChI |

InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

InChI Key |

DFLCZDIXTAAMLZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na] |

Other CAS No. |

15968-01-1 10197-71-4 |

physical_description |

DryPowder; Liquid |

Related CAS |

88-99-3 (Parent) |

Synonyms |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Disodium Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium phthalate (C₈H₄Na₂O₄), the disodium salt of phthalic acid, is a white, crystalline organic compound valued in various scientific and industrial applications for its chemical properties. As a salt of a dicarboxylic acid, its ionic nature dictates many of its physical characteristics, distinguishing it from its more commonly known phthalate ester counterparts. This guide provides an in-depth overview of the core physical properties of this compound, complete with methodologies for their determination and a summary of key quantitative data. Its primary roles include acting as a buffering agent to maintain stable pH levels in experimental systems and as a chelating agent that forms stable complexes with metal ions.[1][2]

Core Physical and Chemical Properties

This compound is typically a white to almost white crystalline powder. It is known to be hygroscopic, readily absorbing moisture from the atmosphere. This property necessitates storage in a cool, dark, and dry environment to maintain its purity and physical characteristics.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that variations in reported values can occur due to different experimental conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Na₂O₄ | |

| Molecular Weight | 210.10 g/mol | |

| 210.09 g/mol | [3][4] | |

| 189.12 g/mol | [1][5] | |

| Appearance | White to almost white powder to crystal | |

| Melting Point | Decomposes at ~180°C | |

| Not Applicable (Decomposes) | [3] | |

| Boiling Point | 378.3°C at 760 mmHg | [3] |

| Density | 1.451 g/cm³ | [3] |

| 1.67 g/cm³ (at 20°C) | [4] | |

| Solubility | Soluble in water | [3] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies that can be employed to determine the key physical properties of this compound. These protocols are based on established general procedures for solid organic compounds.

Determination of Moisture Content (Loss on Drying)

Given the hygroscopic nature of this compound, determining its water content is crucial. The USP <731> Loss on Drying method is a suitable protocol.[3][6]

Methodology:

-

A glass-stoppered, shallow weighing bottle is dried for 30 minutes under the same conditions as the sample and tared.

-

Approximately 1-2 g of the this compound sample is placed in the tared bottle and weighed accurately.

-

The sample is distributed evenly in the bottle.

-

The loaded bottle, with the stopper removed and placed alongside, is heated in a drying oven at a specified temperature (e.g., 105°C) for a specified duration.

-

If the substance melts below the drying temperature, it should be pre-heated for 1-2 hours at a temperature 5-10°C below its melting point before proceeding to the specified drying temperature.[6]

-

After drying, the bottle is stoppered, cooled to room temperature in a desiccator, and weighed again.

-

The loss on drying is calculated as a percentage of the initial sample weight.

Determination of Density

The bulk and tapped density of powdered this compound can be determined using the methods outlined in USP <616>.[1][2][5][7][8]

Methodology for Bulk Density (Method I):

-

A sufficient quantity of the this compound powder is passed through a 1.0 mm sieve to break up any agglomerates.

-

The powder is gently poured into a graduated cylinder of a known volume.

-

The volume occupied by the powder is recorded.

-

The bulk density is calculated by dividing the mass of the powder by the observed volume.

Methodology for Tapped Density:

-

A graduated cylinder containing a known mass of the powder is subjected to a specified number of mechanical taps using a tapping apparatus.

-

The tapping causes the powder to settle and consolidate.

-

The volume of the tapped powder is recorded after a set number of taps, and tapping is continued until the volume no longer changes significantly.

-

The tapped density is calculated by dividing the mass of the powder by the final tapped volume.

Determination of Melting Point (Decomposition)

Since this compound is reported to decompose, a standard melting point apparatus can be used to determine the temperature range of decomposition.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the sample begins to visibly change (e.g., darken, shrink, or liquefy) and the temperature at which it is fully decomposed are recorded as the decomposition range.

Determination of Solubility

A standard method to determine the solubility of this compound in a solvent like water involves creating a saturated solution.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a flask.

-

The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

-

The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or titration.

Logical and Workflow Diagrams

The following diagrams illustrate key processes and relationships involving this compound.

References

A Comprehensive Technical Guide to the Synthesis of Disodium Phthalate from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of disodium phthalate, a significant compound in various chemical and pharmaceutical applications. The synthesis route from phthalic anhydride is a fundamental process involving the hydrolysis of an acid anhydride followed by neutralization. This document outlines the reaction principles, stoichiometry, a detailed experimental protocol, and relevant quantitative data to support researchers in the lab.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from phthalic anhydride in an aqueous basic solution is a two-step process. First, phthalic anhydride undergoes rapid hydrolysis in the presence of water to open the anhydride ring, forming ortho-phthalic acid. Subsequently, the resulting phthalic acid, being a dicarboxylic acid, is neutralized by two molar equivalents of sodium hydroxide to yield the target compound, this compound, and water.[1]

Step 1: Hydrolysis of Phthalic Anhydride C₆H₄(CO)₂O + H₂O → C₆H₄(CO₂H)₂

Step 2: Neutralization of Phthalic Acid C₆H₄(CO₂H)₂ + 2 NaOH → Na₂C₈H₄O₄ + 2 H₂O

The overall reaction, therefore, demonstrates a 1:2 molar ratio between phthalic anhydride and sodium hydroxide for complete conversion to the disodium salt.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from phthalic anhydride.

| Parameter | Value | Unit |

| Reactants | ||

| Molar Mass of Phthalic Anhydride (C₈H₄O₃) | 148.1 | g/mol |

| Molar Mass of Sodium Hydroxide (NaOH) | 40.00 | g/mol |

| Product | ||

| Molar Mass of this compound (Na₂C₈H₄O₄) | 210.1 | g/mol |

| Stoichiometry | ||

| Molar Ratio (Phthalic Anhydride : NaOH) | 1 : 2 | - |

| Physical Properties | ||

| Phthalic Anhydride Melting Point | 131.6 | °C |

| Phthalic Anhydride Boiling Point | 295 (sublimes) | °C |

| Phthalic Anhydride Solubility in Water (20-25 °C) | 0.62 (reacts slowly) | g/100g |

Detailed Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

3.1 Materials and Equipment

-

Reagents:

-

Phthalic Anhydride (C₈H₄O₃), high purity

-

Sodium Hydroxide (NaOH), pellets or solution

-

Distilled or Deionized Water

-

-

Equipment:

-

250 mL Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Weighing balance

-

pH meter or pH indicator strips

-

Heating mantle or hot plate (optional, for enhancing dissolution)

-

Crystallizing dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

3.2 Procedure

-

Preparation of Sodium Hydroxide Solution:

-

Calculate the required mass of NaOH for a 2:1 molar ratio with the starting amount of phthalic anhydride. For example, for 14.8 g (0.1 mol) of phthalic anhydride, 8.0 g (0.2 mol) of NaOH is required.

-

In a 250 mL beaker, dissolve the calculated mass of NaOH in approximately 100 mL of distilled water. Caution: This process is highly exothermic; use a borosilicate glass container and stir continuously. Allow the solution to cool to room temperature.

-

-

Reaction with Phthalic Anhydride:

-

Place the beaker containing the NaOH solution on a magnetic stirrer.

-

Slowly and portion-wise, add the pre-weighed phthalic anhydride to the stirring sodium hydroxide solution. The anhydride will first hydrolyze to phthalic acid, which is then immediately neutralized.[1]

-

Continue stirring until all the phthalic anhydride has dissolved completely. The reaction mixture may warm up slightly. Gentle heating can be applied to facilitate dissolution if necessary.

-

-

Reaction Completion and pH Adjustment:

-

Once the solution is clear, check the pH using a calibrated pH meter or pH strip. The final pH should be basic (typically > 9) to ensure the complete formation of the disodium salt.

-

If the solution is not sufficiently basic, add a small amount of concentrated NaOH solution dropwise until the target pH is reached.

-

-

Isolation of this compound:

-

The product can be isolated by evaporating the water. Transfer the solution to a large crystallizing or evaporating dish and heat gently to reduce the volume.

-

As the water evaporates, white crystals of this compound will begin to form.

-

Alternatively, the product can be precipitated by adding a solvent in which it is insoluble (e.g., ethanol), though this may require further purification.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any residual impurities.

-

Dry the crystals in a desiccator or a low-temperature oven.

-

-

Yield Calculation:

-

Weigh the final dried product and calculate the percentage yield based on the initial limiting reagent (phthalic anhydride).

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and the chemical transformation pathway.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical pathway from phthalic anhydride to this compound.

References

Disodium Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium phthalate, the sodium salt of phthalic acid, is a versatile compound utilized across various scientific disciplines. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and key applications, with a particular focus on its relevance to laboratory research and pharmaceutical development. While the broader class of phthalates has been extensively studied for its endocrine-disrupting properties, this document specifically addresses the known characteristics and functions of this compound, including its use as a buffering agent, chelating agent, and a primary standard in analytical chemistry. Experimental methodologies for its synthesis and analysis are detailed, and its role in stabilizing pharmaceutical formulations is discussed.

Core Properties of this compound

This compound (CAS Number: 15968-01-1) is a white, crystalline, and hygroscopic solid that is soluble in water.[1] It is the disodium salt of 1,2-benzenedicarboxylic acid.

| Property | Value | Reference |

| CAS Number | 15968-01-1 | [2] |

| Molecular Formula | C₈H₄Na₂O₄ | [2] |

| Molecular Weight | 210.09 g/mol | [2] |

| Appearance | White to almost white powder to crystal | [1] |

| Solubility | Soluble in water | [1] |

| Synonyms | Phthalic acid disodium salt, Sodium phthalate | [1][3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through a straightforward acid-base neutralization reaction.

Neutralization of Phthalic Acid

This method involves the direct reaction of phthalic acid with sodium hydroxide.

Materials:

-

Phthalic acid (C₈H₆O₄)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol (for recrystallization, optional)

Procedure:

-

Dissolve a known molar quantity of phthalic acid in distilled water. Gentle heating may be applied to aid dissolution.

-

In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide (a 1:2 molar ratio of phthalic acid to sodium hydroxide is required for complete neutralization of both carboxylic acid groups).[3]

-

Slowly add the sodium hydroxide solution to the phthalic acid solution while stirring continuously. The reaction is exothermic, and the temperature should be monitored and controlled.[3]

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

The resulting solution of this compound can be used directly or the solid can be isolated by evaporation of the water.

-

For higher purity, the crude this compound can be recrystallized from a suitable solvent such as ethanol.

Hydrolysis of Phthalic Anhydride

An alternative synthesis route involves the hydrolysis of phthalic anhydride to phthalic acid, followed by neutralization.

Materials:

-

Phthalic anhydride (C₈H₄O₃)

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure:

-

Suspend phthalic anhydride in hot distilled water. The anhydride will slowly hydrolyze to form phthalic acid.

-

Once the phthalic anhydride has completely dissolved, indicating the formation of phthalic acid, proceed with the neutralization step as described in section 2.1 by adding a stoichiometric amount of sodium hydroxide solution.[3]

Applications in Research and Development

This compound's chemical properties make it a valuable reagent in various laboratory and pharmaceutical applications.

Buffering Agent

Due to its nature as the salt of a weak acid and a strong base, solutions of this compound can act as a buffer to maintain a stable pH.[4] This is particularly useful in:

-

Biochemical assays: Maintaining a constant pH is often critical for enzyme activity and stability.

-

Cell culture media: Although less common than other buffering systems, it can be used to control the pH of the growth environment.

Chelating Agent

The ortho-positioned carboxylate groups in the phthalate dianion allow it to act as a chelating agent, forming stable complexes with metal ions.[4] This property is leveraged in:

-

Analytical Chemistry: To sequester metal ions that might interfere with an analysis.

-

Pharmaceutical Formulations: To chelate trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs).[4] For instance, it can reduce the generation of free radicals in parenteral formulations by 40-60%, thereby extending the shelf life of the product.[4]

Primary Standard in Titrimetry

Due to its high purity and stability, this compound can be used as a primary standard for the standardization of strong acids in acid-base titrations.[5]

Analytical Methods for Phthalate Determination

While the analysis of phthalates often focuses on the more volatile ester forms, the principles can be adapted for the determination of this compound. The primary analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for the separation and quantification of phthalates.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most prevalent technique for phthalate analysis, especially for trace-level detection.[6] For non-volatile salts like this compound, derivatization to a more volatile ester form may be necessary prior to GC analysis.

Biological Signaling Pathways: A Note on Phthalates

It is crucial to distinguish this compound from its ester derivatives (e.g., DEHP, DBP), which are the primary subjects of toxicological studies concerning endocrine disruption. The vast body of research on the biological effects of "phthalates" refers to these ester compounds.

Phthalate esters are known to interact with various nuclear receptors and signaling pathways, including:

-

Estrogen Receptors (ER) and Androgen Receptors (AR): Acting as agonists or antagonists, leading to endocrine-disrupting effects.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Influencing lipid metabolism and adipogenesis.

The diagram below illustrates the generalized signaling pathways affected by phthalate esters. At present, there is a lack of specific research detailing the direct interaction of the this compound ion with these pathways. Its high water solubility and ionic nature suggest a different pharmacokinetic and pharmacodynamic profile compared to the lipophilic phthalate esters.

Caption: Generalized signaling pathways of phthalate esters.

Conclusion

This compound is a compound with well-defined applications in analytical chemistry and pharmaceutical sciences, primarily as a buffering and chelating agent. Its synthesis is straightforward and scalable. While it belongs to the broader class of phthalates, its physicochemical properties and likely biological behavior differ significantly from the more commonly studied phthalate esters. Further research is warranted to delineate any specific biological activities of this compound itself and to fully understand its toxicological profile in comparison to its ester counterparts. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C8H4Na2O4 | CID 85215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 15968-01-1 | Benchchem [benchchem.com]

- 4. Buy this compound | 15968-01-1 [smolecule.com]

- 5. Buy Sodium phthalate (EVT-301451) | 15968-01-1 [evitachem.com]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

The Solubility Profile of Disodium Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of disodium phthalate in aqueous and organic media. Understanding the solubility of this compound is critical for its application in various fields, including its use as a buffering agent and as a primary standard in analytical chemistry. This document summarizes available quantitative data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Solubility of this compound

This compound (C₈H₄Na₂O₄) is the sodium salt of phthalic acid. Its ionic nature, conferred by the two sodium cations and the phthalate dianion, is the primary determinant of its solubility characteristics.

Aqueous Solubility

This compound exhibits high solubility in water. Its ionic structure allows for strong ion-dipole interactions with polar water molecules, leading to effective dissolution.

Table 1: Aqueous Solubility of this compound

| Temperature | Solubility (g/L) | Citation |

| 20°C | > 500 |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is limited due to its ionic character. Non-polar organic solvents are unable to overcome the strong electrostatic forces of the crystal lattice of this salt.

There are some conflicting reports in the available literature regarding its solubility in certain polar organic solvents. One source suggests it is "soluble in alcohol; sparingly soluble in ether," while another indicates it is "insoluble in non-polar organic solvents like ethanol or ether". Due to the lack of quantitative experimental data, caution is advised when considering its solubility in organic media. Generally, as an ionic compound, it is expected to have very low solubility in most organic solvents, particularly non-polar ones.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Very low to insoluble | The non-polar hydrocarbon portion of the alcohol is significant, limiting interaction with the ionic solute. |

| Ethers | Diethyl ether, Tetrahydrofuran | Insoluble | Ethers are relatively non-polar and cannot effectively solvate the sodium and phthalate ions. |

| Ketones | Acetone | Insoluble | While possessing a polar carbonyl group, the overall polarity is insufficient to dissolve the ionic salt. |

| Hydrocarbons | Hexane, Toluene | Insoluble | These non-polar solvents lack any mechanism to interact favorably with the ionic compound. |

Note: The information in Table 2 is based on the general principles of solubility for ionic compounds and the qualitative descriptions found in the literature. Quantitative solubility data for this compound in these organic solvents is not available in the reviewed sources.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the aqueous solubility of a solid compound like this compound, based on the OECD Guideline 105 (Flask Method). This method is appropriate for substances with a solubility greater than 10⁻² g/L.

Principle of the Flask Method

An excess amount of the solid test substance is agitated in water at a constant temperature to achieve equilibrium and form a saturated solution. The concentration of the substance in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.

Materials and Apparatus

-

Test Substance: High-purity this compound.

-

Solvent: Distilled or deionized water.

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Flasks with stoppers.

-

Analytical balance.

-

Filtration system (e.g., syringe filters with a pore size of 0.45 µm or less).

-

Calibrated glassware (pipettes, volumetric flasks).

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).

-

Experimental Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance and the duration for the main test.

-

Main Test: a. Add an excess amount of this compound to a flask containing a known volume of water. The excess solid should be clearly visible. b. Place the flask in a constant temperature bath and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to ± 0.5°C. c. After the equilibration period, allow the solution to stand at the test temperature to let the undissolved solid settle. d. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. e. Filter the aliquot to remove any suspended microparticles. f. Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

-

Data Analysis: The solubility is reported as the average of at least three replicate determinations, expressed in g/L or other appropriate units, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of a solid compound using the shake-flask method.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

In-Depth Technical Guide: Safety and Handling of Disodium Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of Disodium Phthalate. While specific quantitative toxicological data for this compound is limited in publicly available literature, this guide synthesizes available information on the parent compound, phthalic acid, and the broader class of phthalates to provide a thorough understanding of its potential hazards. Detailed experimental protocols for key toxicological assessments are provided, adhering to internationally recognized OECD guidelines. Furthermore, this guide elucidates the known signaling pathways through which phthalates can exert biological effects, offering critical insights for researchers and drug development professionals.

Chemical and Physical Properties

This compound is the disodium salt of phthalic acid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₄Na₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 210.09 g/mol | --INVALID-LINK-- |

| CAS Number | 15968-01-1 | --INVALID-LINK-- |

| Appearance | White crystalline solid | - |

| Solubility | Soluble in water | - |

Toxicological Data

Table 2: Acute Toxicity of Phthalic Acid

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 7900 mg/kg | --INVALID-LINK-- |

| LD50 | Mouse | Oral | 2530 mg/kg | --INVALID-LINK-- |

Skin and Eye Irritation: Data specific to this compound is not available. Phthalic acid is reported to cause skin and eye irritation.

Genotoxicity: Studies on a number of phthalate esters in Salmonella typhimurium (Ames test) have shown them to be non-mutagenic. However, the genotoxic potential of this compound specifically has not been extensively evaluated in the public domain.

Reproductive and Developmental Toxicity: Certain phthalates are known endocrine disruptors and have been associated with reproductive and developmental toxicity in animal studies. These effects are often mediated through the disruption of hormone signaling pathways. The specific reproductive and developmental toxicity of this compound has not been well-characterized.

Handling Precautions and Safety Measures

Based on the available safety data sheets for this compound and related compounds, the following handling precautions are recommended.

Engineering Controls:

-

Use in a well-ventilated area.

-

Utilize local exhaust ventilation to control airborne dust.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in work areas.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Spill and Disposal:

-

In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which would be appropriate for assessing the safety of this compound.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

-

Dosing: The test substance is administered orally by gavage in a single dose. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure: A stepwise procedure is used, with a group of animals being dosed at a particular level. The outcome for this group determines the dose for the next group.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Guideline 439

Objective: To determine the skin irritation potential of a substance using an in vitro model.

Methodology:

-

Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure: a. The test substance is applied topically to the skin tissue surface. b. After a defined exposure period, the substance is removed by rinsing. c. The viability of the skin cells is then measured, typically using an MTT assay.

-

Data Analysis: The reduction in cell viability compared to negative controls is used to predict the skin irritation potential. A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Tester Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella, tryptophan for E. coli).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

-

Procedure: a. The bacterial tester strains are exposed to the test substance at various concentrations. b. The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Data Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways

Phthalates are known to interact with several biological signaling pathways, which can lead to a range of toxicological effects. The primary mechanisms involve interactions with nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

Certain phthalate monoesters can act as ligands for PPARs, a family of nuclear receptors involved in lipid metabolism and inflammation.[1][2][3] Activation of PPARα in rodents has been linked to liver effects, while activation of PPARγ is involved in adipogenesis.[2]

Caption: Phthalate activation of the PPAR signaling pathway.

Aryl Hydrocarbon Receptor (AhR)

Some phthalates and their metabolites can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[4][5][6][7][8] AhR activation can lead to the induction of cytochrome P450 enzymes.[7]

Caption: Phthalate-mediated activation of the AhR signaling pathway.

Estrogen Receptor (ER) Signaling

Certain phthalates have been shown to interact with the estrogen receptor (ER) signaling pathway, exhibiting both estrogenic and anti-estrogenic activities.[9][10][11][12][13] This interaction can disrupt normal endocrine function and has been linked to adverse reproductive health outcomes.[9]

References

- 1. Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plastic components affect the activation of the aryl hydrocarbon and the androgen receptor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agonistic and antagonistic effects of phthalates and their urinary metabolites on the steroid hormone receptors ERα, ERβ, and AR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Differential effects of phthalate esters on transcriptional activities via human estrogen receptors alpha and beta, and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemicals in everything from nail polish to perfume to hair spray may trigger ‘more aggressive’ breast cancer - Final Call News [new.finalcall.com]

An In-depth Technical Guide to the Hazardous Substance Profile of Disodium Phthalate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disodium phthalate, the disodium salt of phthalic acid, is a chemical compound that, based on available regulatory information, is not classified as a hazardous substance. This technical guide provides a comprehensive overview of the available data, or lack thereof, for this compound and contrasts it with the broader class of phthalate esters, which are well-documented as endocrine disruptors with significant health concerns. While this compound itself does not currently meet the criteria for hazardous classification under the Globally Harmonized System (GHS), the extensive research into related phthalate compounds warrants a thorough understanding of the potential mechanisms of action and the standardized protocols for toxicological assessment. This guide is intended to serve as a resource for researchers and professionals in drug development by detailing the regulatory landscape, summarizing toxicological data for related compounds, outlining relevant experimental protocols, and illustrating key biological signaling pathways affected by the broader phthalate class.

Regulatory and Safety Classification

This compound is listed in various chemical inventories, including those managed by the European Chemicals Agency (ECHA). According to notifications to the ECHA Classification & Labelling (C&L) Inventory, the vast majority of notifiers have concluded that this compound does not meet the criteria for classification as a hazardous substance. However, it is crucial to distinguish this compound from phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Diisobutyl phthalate (DIBP). Many of these phthalate esters are classified as toxic to reproduction and are subject to restrictions and authorization under regulations like REACH in the European Union.

Table 1: Regulatory and Hazard Classification Summary

| Compound Name | CAS Number | GHS Classification (ECHA C&L) | Key Regulatory Notes |

| This compound | 15968-01-1 | Not Classified | Generally not considered hazardous by most notifiers. |

| Di(2-ethylhexyl) phthalate (DEHP) | 117-81-7 | Toxic to reproduction (Repr. 1B) | Restricted under REACH; on the Authorisation List. |

| Dibutyl phthalate (DBP) | 84-74-2 | Toxic to reproduction (Repr. 1B) | Restricted under REACH; on the Authorisation List. |

| Benzyl butyl phthalate (BBP) | 85-68-7 | Toxic to reproduction (Repr. 1B) | Restricted under REACH; on the Authorisation List. |

| Diisobutyl phthalate (DIBP) | 84-69-5 | Toxic to reproduction (Repr. 1B) | Restricted under REACH; on the Authorisation List. |

Toxicological Data

A thorough review of available safety data sheets and toxicological literature reveals a significant lack of specific quantitative data for this compound. For key toxicological endpoints, data is often listed as "not available." In contrast, extensive research has been conducted on various phthalate esters, establishing their potential for adverse health effects. The data for these related compounds are presented here for context and to highlight the toxicological profile of the broader phthalate class.

Table 2: Comparative Toxicological Endpoints

| Toxicological Endpoint | This compound | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl phthalate (DBP) |

| Acute Oral Toxicity (LD50, rat) | No data available | 30,000 - 49,000 mg/kg | 6,300 - 8,000 mg/kg[1] |

| Acute Dermal Toxicity (LD50, rabbit) | No data available | 25,000 mg/kg | >4,000 mg/kg[1] |

| Skin Irritation/Corrosion | No data available | Not irritating to slight irritation | Not irritating |

| Eye Irritation/Corrosion | No data available | Slight to mild irritation | Mild irritation |

| Germ Cell Mutagenicity | No data available | Generally considered not mutagenic | Generally considered not mutagenic |

| Reproductive Toxicity | No data available | Known reproductive toxicant | Known reproductive toxicant |

| Carcinogenicity | No data available | Suspected of causing cancer | Not classified as a carcinogen |

Mechanisms of Action and Signaling Pathways of Phthalates

While specific data for this compound is wanting, the broader class of phthalate esters has been extensively studied for their role as endocrine-disrupting chemicals (EDCs).[2][3] Phthalates can interfere with the endocrine system at multiple levels, including hormone synthesis, release, and receptor binding.[2] The primary mechanisms of action involve interactions with nuclear receptors, which are critical in regulating gene expression related to reproduction and development.[2][4]

Key signaling pathways affected by certain phthalate esters include:

-

Peroxisome Proliferator-Activated Receptors (PPARs) : Phthalates and their metabolites can act as ligands for PPARs (α, γ, and δ), which are involved in lipid metabolism and inflammatory responses.[5][6] Activation of PPARs is thought to be a key mechanism in the testicular toxicity of some phthalates.[5]

-

Estrogen Receptors (ERs) : Some phthalates exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ), potentially disrupting normal estrogen signaling.

-

Androgen Receptors (ARs) : Several phthalates are known for their anti-androgenic effects. They can act as antagonists to the androgen receptor, inhibiting the action of testosterone and other androgens, which is critical for male reproductive development.[4]

Experimental Protocols for Hazard Assessment

The toxicological properties of a chemical substance are evaluated through a battery of standardized tests. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals to ensure consistency and reliability of data.[7][8][9] The following are descriptions of key experimental protocols that would be used to assess the potential hazards of a substance like this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification.[10]

-

Principle: A stepwise procedure where a small number of animals (typically rats, usually females) are dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The presence or absence of mortality or clear signs of toxicity in the first step determines the dose for the next step or if further testing is needed.[10]

-

Procedure:

-

A single animal is dosed with the starting dose (typically 300 mg/kg if there is no prior information).[10]

-

The animal is observed for signs of toxicity and mortality for up to 14 days.[10]

-

Based on the outcome, the next step involves dosing additional animals at the same, a lower, or a higher dose level until a confident classification can be made.

-

-

Endpoint: The test allows for the classification of the substance into a GHS category for acute toxicity without calculating a precise LD50.

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11][12]

-

Principle: The substance is applied to the skin of a single animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.

-

The exposure duration is typically 4 hours.[11]

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days.

-

-

Endpoint: The severity and reversibility of the skin reactions are scored to determine if the substance is an irritant or corrosive.

Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.[13]

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The untreated eye serves as a control.

-

Procedure:

-

The test substance is instilled into the eye of a single animal.

-

The eye is examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.

-

If a corrosive effect is not observed, the response can be confirmed in up to two additional animals.

-

-

Endpoint: The severity and reversibility of ocular lesions are scored to classify the substance's eye irritation potential.

In Vitro Mammalian Chromosome Aberration Test (OECD Guideline 473)

This in vitro test is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[14][15][16][17][18]

-

Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance, both with and without an external metabolic activation system (like rat liver S9 fraction).[17][18]

-

Procedure:

-

Cell cultures are treated with at least three concentrations of the test substance.[15]

-

After a suitable exposure period, the cells are treated with a substance that arrests them in metaphase.[14][15]

-

The cells are then harvested, stained, and analyzed microscopically for chromosomal aberrations.[14][15]

-

-

Endpoint: A statistically significant, dose-dependent increase in the number of cells with structural chromosome aberrations indicates a positive result for mutagenic potential.[14]

Conclusion

Based on the current regulatory landscape and available scientific data, this compound is not classified as a hazardous substance. There is a notable absence of specific toxicological data for this compound, which contrasts sharply with the extensive body of research on phthalate esters. These esters are recognized as endocrine disruptors with the potential to cause reproductive and developmental toxicity through interference with key signaling pathways, including those mediated by PPAR, estrogen, and androgen receptors.

For researchers and professionals in drug development, it is essential to differentiate between this compound and the more hazardous phthalate esters. While this compound may not pose the same risks, the general concern over the phthalate class of chemicals underscores the importance of rigorous toxicological evaluation using standardized protocols, such as the OECD guidelines detailed in this guide. Future research should aim to fill the existing data gaps for this compound to provide a more complete and definitive hazard assessment.

References

- 1. agilent.com [agilent.com]

- 2. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. policycommons.net [policycommons.net]

- 12. scribd.com [scribd.com]

- 13. enfo.hu [enfo.hu]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. nucro-technics.com [nucro-technics.com]

- 18. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to Disodium 1,2-benzenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Disodium 1,2-benzenedicarboxylate, also known as disodium phthalate or phthalic acid disodium salt, is the disodium salt of phthalic acid.[1][2][3] This organic compound is of significant interest in various scientific fields due to its utility as a buffering agent, chelating agent, and a primary standard in analytical chemistry.[1][4][5] This guide provides a comprehensive overview of its core characteristics, synthesis, and key applications.

Core Properties

Disodium 1,2-benzenedicarboxylate is a white crystalline solid that is soluble in water.[2] It is characterized by the presence of two sodium cations ionically bonded to the phthalate dianion.[1]

Table 1: Physicochemical Properties of Disodium 1,2-benzenedicarboxylate

| Property | Value | Source |

| Molecular Formula | C₈H₄Na₂O₄ | [2] |

| Molecular Weight | 210.09 g/mol | [6][7] |

| Appearance | White to almost white powder/crystal | [2] |

| Solubility in Water | Soluble | [2][7] |

| Boiling Point | 378.3°C at 760 mmHg | [7] |

| Flash Point | 196.7°C | [7] |

| Density | 1.451 g/cm³ | [7] |

Synthesis and Chemical Reactions

The synthesis of disodium 1,2-benzenedicarboxylate is primarily achieved through straightforward acid-base chemistry.

1. Neutralization of Phthalic Acid: [1][4] This is the most direct method. Phthalic acid is reacted with two equivalents of sodium hydroxide in an aqueous solution. The reaction is exothermic and requires careful temperature control.[1]

-

Methodology:

-

Dissolve a known quantity of phthalic acid in distilled water.

-

Slowly add a stoichiometric amount (2 molar equivalents) of a standardized sodium hydroxide solution while stirring continuously.

-

Monitor the temperature of the reaction mixture and cool if necessary to prevent decomposition.

-

The resulting solution contains this compound. The solid product can be obtained by evaporation of the water.

-

2. From Phthalic Anhydride: [1][4] Phthalic anhydride is first hydrolyzed to phthalic acid, which is then neutralized with sodium hydroxide.

-

Methodology:

-

Hydrolyze phthalic anhydride by heating it in water to form phthalic acid.

-

Follow the neutralization protocol as described above, adding two equivalents of sodium hydroxide to the resulting phthalic acid solution.

-

-

Oxidation: Under specific conditions, this compound can be oxidized to form phthalic anhydride.[4]

-

Reduction: It can be reduced to yield phthalic acid.[4]

Core Applications in Research and Development

Disodium 1,2-benzenedicarboxylate's chemical properties make it a versatile tool in various laboratory settings.

-

Buffering Agent: It is effective in maintaining a stable pH in biological and chemical experiments, such as enzyme assays.[4] Its ability to neutralize small amounts of both acids and bases allows it to resist significant pH changes.[4]

-

Chelating Agent: The phthalate anion can form stable complexes with metal ions.[1][4] This property is valuable in analytical chemistry to prevent metal ion interference and in environmental studies to understand metal mobility.[1]

-

Primary Standard: Due to its high purity and well-defined stoichiometry, it is used as a primary standard for acid-base titrations in analytical chemistry.[4][5]

Safety and Handling

While generally not classified as hazardous under GHS criteria, caution is advised when handling disodium 1,2-benzenedicarboxylate.[6]

-

Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[4]

-

Skin Contact: Prolonged or repeated contact may lead to skin irritation.[4]

-

Eye Contact: May cause eye irritation.[4]

It is recommended to use proper personal protective equipment, including gloves and safety glasses, and to handle the compound in a well-ventilated area.[4]

Conclusion

Disodium 1,2-benzenedicarboxylate is a valuable compound for researchers and scientists, primarily due to its reliable performance as a buffering agent, chelating agent, and analytical standard. Its synthesis is straightforward, and its properties are well-defined, making it a useful tool in a variety of experimental contexts. Proper safety precautions should be observed during its handling and use.

References

- 1. This compound | 15968-01-1 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. GSRS [precision.fda.gov]

- 4. Buy this compound | 15968-01-1 [smolecule.com]

- 5. Buy Sodium phthalate (EVT-301451) | 15968-01-1 [evitachem.com]

- 6. This compound | C8H4Na2O4 | CID 85215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 15968-01-1,PHTHALIC ACID DISODIUM SALT | lookchem [lookchem.com]

An In-depth Technical Guide to the Ionic Nature of Sodium Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phthalate, the disodium salt of phthalic acid, is a compound of significant interest in various scientific disciplines, including analytical chemistry and drug development. Its ionic properties in aqueous solutions govern its behavior as a buffer and its potential interactions with biological systems. This technical guide provides a comprehensive examination of the ionic nature of sodium phthalate, detailing its synthesis, acid-base properties, and conductivity in solution. Furthermore, it explores the toxicological relevance of phthalates, focusing on their interaction with nuclear receptors, a critical consideration for drug development professionals. This guide synthesizes quantitative data into clear tabular formats, provides detailed experimental methodologies, and utilizes visualizations to illustrate key concepts and pathways.

Introduction

Sodium phthalate (C₈H₄Na₂O₄) is a salt formed from the diprotic phthalic acid and a strong base, sodium hydroxide. In an aqueous environment, it fully dissociates, yielding two sodium cations (Na⁺) and a phthalate dianion (C₈H₄O₄²⁻). The ionic behavior of the phthalate dianion, a conjugate base of a weak acid, dictates the chemical properties of sodium phthalate solutions, rendering them basic due to hydrolysis. Understanding these properties is crucial for its application as a buffering agent and for comprehending its potential physiological effects, as phthalates are known endocrine disruptors.

Chemical and Physical Properties

Sodium phthalate is a white, crystalline solid that is readily soluble in water and exhibits hygroscopic properties. Its chemical structure is characterized by a benzene ring with two adjacent carboxylate groups, which are ionically bonded to sodium ions.

Table 1: Physical and Chemical Properties of Disodium Phthalate

| Property | Value | Reference |

| Chemical Formula | C₈H₄Na₂O₄ | [1] |

| Molecular Weight | 210.09 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility in Water | Soluble | [1] |

| CAS Number | 15968-01-1 | [1] |

Synthesis of this compound

This compound is typically synthesized through a neutralization reaction between phthalic acid and sodium hydroxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phthalic acid (C₈H₆O₄)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH meter or pH indicator paper

-

Burette

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Reactants:

-

Accurately weigh a known amount of phthalic acid and dissolve it in a minimal amount of distilled water in a beaker with gentle heating and stirring.

-

Prepare a standardized solution of sodium hydroxide (e.g., 1 M) by dissolving the required amount of NaOH pellets in distilled water.

-

-

Neutralization Reaction:

-

Slowly add the sodium hydroxide solution to the phthalic acid solution from a burette while continuously monitoring the pH.

-

The reaction proceeds in two steps, corresponding to the neutralization of the two carboxylic acid groups. Continue adding NaOH until the pH of the solution is basic (pH > 10) to ensure complete formation of the disodium salt. The overall reaction is: C₈H₆O₄(aq) + 2NaOH(aq) → C₈H₄Na₂O₄(aq) + 2H₂O(l)

-

-

Isolation and Purification:

-

Concentrate the resulting solution by gentle heating to induce crystallization.

-

Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified this compound crystals in a drying oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.

-

-

Characterization:

-

The purity of the synthesized this compound can be confirmed by techniques such as melting point determination, FTIR spectroscopy (to confirm the presence of the carboxylate functional group and the absence of the carboxylic acid OH peak), and NMR spectroscopy.

-

Ionic Nature in Aqueous Solution

Dissociation and Hydrolysis

In aqueous solution, this compound dissociates completely:

C₈H₄Na₂O₄(s) → 2Na⁺(aq) + C₈H₄O₄²⁻(aq)

The phthalate dianion (P²⁻) is the conjugate base of the hydrogen phthalate ion (HP⁻), which is itself the conjugate base of phthalic acid (H₂P). The phthalate dianion undergoes hydrolysis, reacting with water to produce hydroxide ions, which makes the solution basic.

The hydrolysis reactions are:

-

P²⁻(aq) + H₂O(l) ⇌ HP⁻(aq) + OH⁻(aq) (governed by Kb1)

-

HP⁻(aq) + H₂O(l) ⇌ H₂P(aq) + OH⁻(aq) (governed by Kb2)

Basicity and pKb Values

The basicity of the phthalate anion is described by its base dissociation constants, Kb1 and Kb2. These can be calculated from the acid dissociation constants (Ka1 and Ka2) of phthalic acid using the ion product of water (Kw = 1.0 x 10⁻¹⁴ at 25 °C).

Kb1 = Kw / Ka2 Kb2 = Kw / Ka1

The pKa values for phthalic acid at 25 °C are approximately pKa1 = 2.95 and pKa2 = 5.41.

Therefore, the pKb values for the phthalate anion can be calculated:

pKb1 = 14 - pKa2 = 14 - 5.41 = 8.59 pKb2 = 14 - pKa1 = 14 - 2.95 = 11.05

The first hydrolysis step (governed by pKb1) is more significant in determining the pH of a this compound solution.

Table 2: Acid-Base Properties of Phthalate Species in Water at 25°C

| Equilibrium | K Value | pK Value |

| H₂P ⇌ H⁺ + HP⁻ | Ka1 ≈ 1.12 x 10⁻³ | pKa1 ≈ 2.95 |

| HP⁻ ⇌ H⁺ + P²⁻ | Ka2 ≈ 3.91 x 10⁻⁶ | pKa2 ≈ 5.41 |

| P²⁻ + H₂O ⇌ HP⁻ + OH⁻ | Kb1 ≈ 2.56 x 10⁻⁹ | pKb1 ≈ 8.59 |

| HP⁻ + H₂O ⇌ H₂P + OH⁻ | Kb2 ≈ 8.91 x 10⁻¹² | pKb2 ≈ 11.05 |

Molar Conductivity

The molar conductivity of a this compound solution depends on its concentration. As a strong electrolyte, it dissociates completely into ions. The molar conductivity (Λm) decreases as the concentration increases due to inter-ionic attractions. For strong electrolytes at low concentrations, this relationship can be described by the Kohlrausch equation:

Λm = Λ°m - K√c

Experimental Protocol: Conductometric Titration of Phthalic Acid

Conductometric titration can be used to determine the equivalence points of the neutralization of phthalic acid with a strong base like NaOH, providing insights into the ionic behavior of the system.

Materials:

-

Phthalic acid solution (e.g., 0.01 M)

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Conductivity meter and probe

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Setup:

-

Pipette a known volume of the phthalic acid solution into a beaker and add enough distilled water to ensure the conductivity probe is submerged.

-

Place the beaker on a magnetic stirrer and place the conductivity probe in the solution.

-

Fill the burette with the standardized NaOH solution.

-

-

Titration:

-

Record the initial conductivity of the phthalic acid solution.

-

Add the NaOH solution from the burette in small increments (e.g., 0.5 mL).

-

After each addition, allow the conductivity reading to stabilize and record the value along with the total volume of NaOH added.

-

Continue the titration well beyond the second equivalence point.

-

-

Data Analysis:

-

Plot the measured conductivity as a function of the volume of NaOH added.

-

The resulting graph will show two distinct equivalence points, corresponding to the neutralization of the first and second protons of phthalic acid. The change in slope is due to the replacement of highly mobile H⁺ ions with less mobile Na⁺ ions, and subsequently the conversion of HP⁻ to P²⁻.

-

Biological Relevance and Signaling Pathway

Certain phthalates, particularly their monoester metabolites, are recognized as endocrine-disrupting chemicals that can interfere with the endocrine system. One of the key mechanisms of their action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in metabolism and inflammation.

Phthalate-Induced PPAR Signaling

Phthalate monoesters can act as ligands for PPARs, particularly PPARα and PPARγ.[2][3][4] This interaction can lead to a cascade of downstream effects.

Caption: Phthalate-induced PPAR signaling pathway.

The activation of PPARs by phthalates can lead to the transcription of target genes such as Fabp4 (Fatty acid-binding protein 4) and Cd36, which are involved in fatty acid uptake and metabolism.[2] This disruption of normal metabolic and hormonal signaling pathways is a key concern in the context of drug development, where excipients must be carefully evaluated for their potential biological activity.

Conclusion

The ionic nature of sodium phthalate is central to its chemical behavior and biological interactions. As the salt of a weak diprotic acid and a strong base, its aqueous solutions are basic due to the hydrolysis of the phthalate dianion. Its properties as a strong electrolyte are evident in its conductivity, which varies with concentration. For drug development professionals, understanding these fundamental ionic properties is a prerequisite for its safe and effective use. Furthermore, the potential for phthalates to act as endocrine disruptors by activating nuclear receptor signaling pathways, such as the PPAR pathway, highlights the importance of considering the broader toxicological profile of any substance used in pharmaceutical formulations. This guide provides a foundational understanding of these critical aspects of sodium phthalate chemistry and biology.

References

- 1. This compound | 15968-01-1 | Benchchem [benchchem.com]

- 2. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Disodium Phthalate as a Buffering Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium phthalate, the disodium salt of phthalic acid, is a versatile buffering agent used in a variety of scientific and pharmaceutical applications. Its ability to maintain a stable pH in aqueous solutions makes it a valuable tool in drug formulation, enzymatic assays, and cell culture. These application notes provide detailed information and protocols for the effective use of this compound as a buffering agent.

Phthalate buffers are known for their stability and are commonly used in the preparation of parenteral products.[1] The buffering capacity of this compound is derived from the two ionizable carboxyl groups of phthalic acid, which allows for effective pH control in the acidic to neutral range.

Principle of Buffering Action

The buffering capacity of this compound is based on the equilibria of phthalic acid and its conjugate bases in solution. Phthalic acid is a diprotic acid with two pKa values.

The equilibrium reactions are as follows:

H₂C₈H₄O₄ ⇌ H⁺ + HC₈H₄O₄⁻ (pKa₁ ≈ 2.9) HC₈H₄O₄⁻ ⇌ H⁺ + C₈H₄O₄²⁻ (pKa₂ ≈ 5.4)[2]

This compound (Na₂C₈H₄O₄) is the fully deprotonated form. To create a buffer, this compound can be combined with a strong acid (like HCl) to form a mixture of the phthalate dianion (C₈H₄O₄²⁻) and the monoprotonated hydrogen phthalate anion (HC₈H₄O₄⁻). The ratio of these two species will determine the pH of the buffer, as described by the Henderson-Hasselbalch equation. The optimal buffering range is typically considered to be pKa ± 1.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₄Na₂O₄ | |

| Molar Mass | 210.10 g/mol | |

| pKa₁ (Phthalic Acid) | ~2.9 | [2] |

| pKa₂ (Phthalic Acid) | ~5.4 | [2] |

| Effective Buffering Range | pH 4.4 - 6.4 (around pKa₂) | [2] |

Buffer Stability

Phthalate buffers are known for their good stability.[3] However, several factors can influence their long-term performance:

| Factor | Effect on Stability | Recommendations |

| Temperature | pH can shift with temperature changes. | Prepare and use the buffer at the intended experimental temperature. Calibrate the pH meter at the working temperature. |

| Ionic Strength | High ionic strength can slightly alter the pKa and pH. | For precise applications, consider the ionic strength of the final solution and adjust the pH accordingly. |

| Microbial Growth | Can alter the pH and degrade the buffer components. | Store buffers at low temperatures (2-8 °C). For long-term storage, consider adding a preservative like sodium azide (if compatible with the application).[3] |

| Storage Container | Leaching of contaminants from the container can affect pH. | Store in well-sealed, chemically resistant glass or plastic containers. |

Experimental Protocols

Preparation of a 0.1 M this compound Stock Solution

Materials:

-

This compound (anhydrous)

-

Deionized, distilled water

-

Volumetric flask (1 L)

-

Analytical balance

Protocol:

-

Accurately weigh 21.01 g of anhydrous this compound.

-

Transfer the weighed solid into a 1 L volumetric flask.

-

Add approximately 800 mL of deionized water to the flask.

-

Swirl the flask gently to dissolve the solid completely.

-

Once dissolved, add deionized water to bring the final volume to the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the stock solution in a clean, well-labeled bottle at 2-8 °C.

Preparation of a Phthalate Buffer of a Specific pH

This protocol is adapted from the well-established Clark and Lubs buffer system, which traditionally uses potassium hydrogen phthalate. The same principle applies when starting with this compound and adding a strong acid.

Materials:

-

0.1 M this compound stock solution (prepared as in 4.1)

-

0.1 M Hydrochloric acid (HCl) solution

-

Calibrated pH meter

-

Volumetric flasks (100 mL)

-

Pipettes

Protocol:

-

To prepare 100 mL of a phthalate buffer of a specific pH, start with 50 mL of the 0.1 M this compound stock solution in a 100 mL volumetric flask.

-

Add the volume of 0.1 M HCl as indicated in the table below for the desired pH.

-

Add deionized water to bring the final volume to 100 mL.

-

Mix the solution thoroughly.

-

Verify the pH of the prepared buffer using a calibrated pH meter and adjust if necessary with small additions of 0.1 M HCl or 0.1 M NaOH.

Buffer Preparation Table (for 100 mL of 0.05 M Phthalate Buffer):

| Desired pH | Volume of 0.1 M this compound (mL) | Volume of 0.1 M HCl (mL) |

| 4.4 | 50 | 35.5 |

| 4.6 | 50 | 30.0 |

| 4.8 | 50 | 23.85 |

| 5.0 | 50 | 17.7 |

| 5.2 | 50 | 12.2 |

| 5.4 | 50 | 7.5 |

| 5.6 | 50 | 4.2 |

| 5.8 | 50 | 2.0 |

| 6.0 | 50 | 0.8 |

| 6.2 | 50 | 0.1 |

Note: The volumes of HCl are derived from the principles of the Clark and Lubs buffer system and Henderson-Hasselbalch calculations. It is always recommended to verify the final pH with a calibrated pH meter.

Applications in Research and Drug Development

This compound buffers are utilized in various applications where stable pH is critical:

-

Enzyme Assays: To maintain the optimal pH for enzyme activity and stability during kinetic studies.

-

Drug Formulation: As an excipient in parenteral (injectable) and ophthalmic preparations to maintain the pH of the formulation, which can be crucial for drug solubility, stability, and patient comfort.[1]

-

Cell Culture: As a component of cell culture media to provide a stable physiological pH environment for optimal cell growth and function.

-

Drug Delivery Systems: In the development of pH-responsive drug delivery systems, where the buffer can influence the release profile of the active pharmaceutical ingredient.

Visualizations

Caption: Ionization equilibria of phthalic acid.

Caption: Workflow for preparing a this compound buffer.

Conclusion

This compound is a reliable and effective buffering agent for a range of applications in research and pharmaceutical development. By following the provided protocols and considering the factors affecting stability, researchers can confidently prepare and utilize phthalate buffers to maintain precise pH control in their experimental systems. The adaptability of the Clark and Lubs buffer principles provides a solid foundation for creating buffers across a useful pH range.

References

Application Notes and Protocols for Disodium Phthalate Buffer in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and application of disodium phthalate buffer in enzyme assays. This buffer system is particularly useful for enzymes active in the acidic pH range.

Introduction

A this compound buffer is a versatile buffer system prepared by the neutralization of phthalic acid with sodium hydroxide. While not typically made by dissolving this compound salt directly, the in-situ formation of the phthalate dianion provides buffering capacity in the acidic to neutral pH range. The buffer is effective due to the two pKa values of phthalic acid, approximately 2.9 and 5.4, allowing for buffering between pH 2.2 and 6.2. Its stability and ease of preparation make it a suitable choice for various enzyme kinetic studies.

Quantitative Data Summary

The preparation of a phthalate buffer relies on the acid-base equilibrium of phthalic acid, a diprotic acid.

Physicochemical Properties of Phthalic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₄ | N/A |

| Molar Mass | 166.13 g/mol | N/A |

| pKa₁ | 2.89 | [1][2][3] |

| pKa₂ | 5.51 | [1][2][3] |

Phthalate Buffer Preparation Tables

The following tables provide the necessary volumes of stock solutions to prepare phthalate buffers of a specific pH at 25°C.

Table 1: Phthalate Buffer (pH 2.2 - 4.0)

This buffer is prepared by mixing 50 mL of 0.2 M potassium hydrogen phthalate with a specified volume of 0.2 M HCl and diluting to 200 mL.[4]

| Desired pH | Volume of 0.2 M HCl (mL) |

| 2.2 | 46.70 |

| 2.4 | 39.60 |

| 2.6 | 33.00 |

| 2.8 | 26.50 |

| 3.0 | 20.32 |

| 3.2 | 14.70 |

| 3.4 | 9.90 |

| 3.6 | 5.97 |

| 3.8 | 2.63 |

| 4.0 | 0.10 |

Table 2: Phthalate Buffer (pH 4.1 - 5.9)

This buffer is prepared by mixing 50 mL of 0.2 M potassium hydrogen phthalate with a specified volume of 0.2 M NaOH and diluting to 200 mL.[4]

| Desired pH | Volume of 0.2 M NaOH (mL) |

| 4.1 | 3.05 |

| 4.2 | 6.00 |

| 4.4 | 12.15 |

| 4.6 | 19.55 |

| 4.8 | 27.80 |

| 5.0 | 35.45 |

| 5.2 | 41.55 |

| 5.4 | 45.40 |

| 5.6 | 47.70 |

| 5.8 | 49.05 |

| 5.9 | 49.65 |

Experimental Protocols

Protocol 1: Preparation of 0.1 M Phthalate Buffer (pH 5.0)

Materials:

-

Phthalic acid (C₈H₆O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter

-

Volumetric flasks

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 0.1 M Phthalic Acid Solution: Dissolve 1.6613 g of phthalic acid in deionized water and make up the volume to 100 mL in a volumetric flask.

-

Prepare a 0.1 M Sodium Hydroxide Solution: Dissolve 0.400 g of NaOH in deionized water and make up the volume to 100 mL in a volumetric flask.

-

Mix the Solutions: In a beaker, combine 50 mL of the 0.1 M phthalic acid solution with approximately 45.5 mL of the 0.1 M sodium hydroxide solution while stirring.

-

Adjust pH: Place the pH electrode in the solution and slowly add the 0.1 M NaOH solution dropwise until the pH meter reads 5.00.

-

Final Volume Adjustment: Transfer the final solution to a 100 mL volumetric flask and add deionized water to the mark.

-

Storage: Store the buffer solution at 4°C.

Protocol 2: Acid Phosphatase Activity Assay using Phthalate Buffer

This protocol describes a colorimetric assay for determining acid phosphatase activity.

Materials:

-

Phthalate buffer (0.1 M, pH 4.8)

-

p-Nitrophenyl phosphate (pNPP) substrate solution (5 mM)

-

Enzyme sample (e.g., prostatic acid phosphatase)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Spectrophotometer

-

96-well microplate

-

Incubator

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, add 50 µL of 0.1 M phthalate buffer (pH 4.8).

-

Add Substrate: Add 50 µL of the 5 mM pNPP substrate solution to each well.

-

Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the Reaction: Add 20 µL of the enzyme sample to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for 30 minutes.

-

Stop the Reaction: Stop the reaction by adding 50 µL of 0.1 M NaOH solution to each well. The addition of NaOH will also develop the yellow color of the p-nitrophenol product.

-

Measure Absorbance: Measure the absorbance of each well at 405 nm using a spectrophotometer.

-

Calculate Activity: The enzyme activity is proportional to the absorbance at 405 nm. A standard curve using p-nitrophenol can be used to quantify the amount of product formed.

Diagrams

Experimental Workflow for Phthalate Buffer Preparation

Caption: Workflow for preparing a 0.1 M phthalate buffer at pH 5.0.

Signaling Pathway Involving Acid Phosphatase

Acid phosphatase plays a role in bone metabolism and can be linked to the Wnt/β-catenin signaling pathway.[5] Sclerostin (SOST) is an inhibitor of this pathway. Acid phosphatase activity is often used as a marker in bone-related studies.

Caption: Role of Acid Phosphatase in the context of the Wnt/β-catenin signaling pathway in bone metabolism.

References

Application of Disodium Phthalate in Cell Culture Media: A Review of Its Limited Use and Potential Toxicological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium phthalate, the disodium salt of phthalic acid, is a chemical compound that, based on its chemical properties, has been suggested for use as a buffering agent in various biological and chemical experiments.[1] Theoretically, its ability to maintain a stable pH could be beneficial in cell culture media, which requires a precise physiological pH range for optimal cell growth and function.[1] However, the practical application of this compound in cell culture is virtually nonexistent. This is due to the well-documented adverse effects of the broader class of chemicals to which it belongs—phthalates. Phthalates are widely recognized as endocrine-disrupting chemicals (EDCs) and are often considered contaminants in cell culture environments, leaching from plastic consumables.[2][3][4][5] Consequently, the discussion of this compound in the context of cell culture media shifts from one of application to one of cautionary concern regarding its potential as a contaminant.